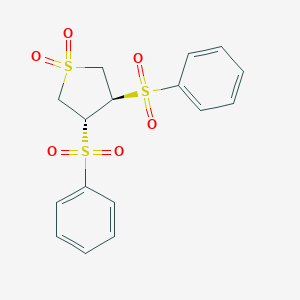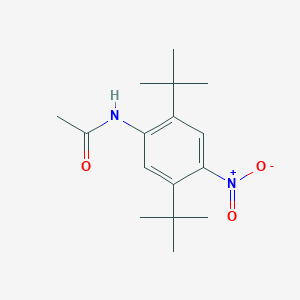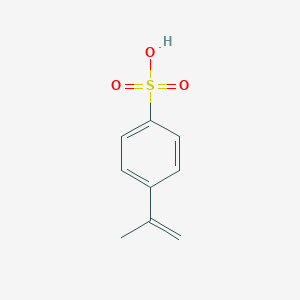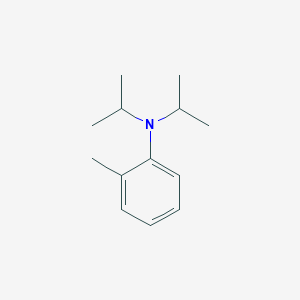![molecular formula C13H11N5O3S2 B263469 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit various therapeutic effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves a multi-step process. The first step involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with carbon disulfide to form 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thioacetamide. The second step involves the reaction of 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thioacetamide with thiourea to form 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Nom du produit |
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C13H11N5O3S2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S2/c1-20-9-5-3-2-4-8(9)11-16-18-13(21-11)22-6-10(19)15-12-17-14-7-23-12/h2-5,7H,6H2,1H3,(H,15,17,19) |
Clé InChI |
JFTLFUCZYHUOJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
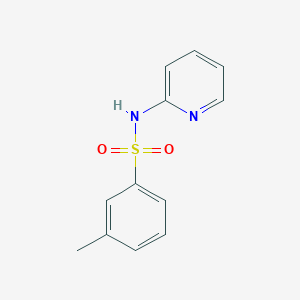
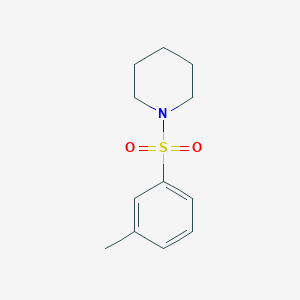

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
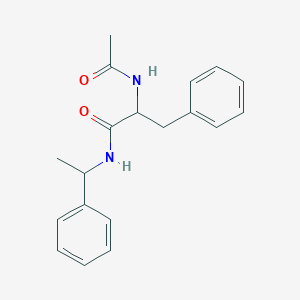
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
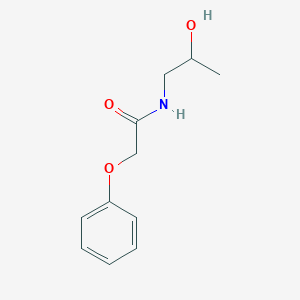

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
